methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
Methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at the N1 position, a methyl group at C5, and an amido-benzoate moiety at C4. This structure combines aromatic, electron-donating (methoxy), and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, given its structural parallels to related triazole derivatives . Its amido-benzoate group may enhance solubility and bioavailability compared to simpler triazole analogs .
Properties
IUPAC Name |
methyl 2-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)13-7-6-8-14(11-13)26-2)18(24)20-16-10-5-4-9-15(16)19(25)27-3/h4-11H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAULRCNCRNOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzoate Ester: The benzoate ester can be formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Compounds similar to methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate have shown promising antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The presence of the triazole ring is crucial for this activity, as it enhances the interaction with microbial enzymes.
1.2 Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer effects. In vitro studies have demonstrated that certain triazole compounds inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific structure of this compound may enhance these effects due to its unique substituents.
1.3 Anti-inflammatory Effects
Research has shown that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound could be explored for treating inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
Triazole compounds are recognized for their insecticidal and fungicidal properties. Studies indicate that derivatives similar to this compound can effectively control pests and pathogens in crops . This application is critical in developing sustainable agricultural practices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can improve its solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl analogs (e.g., ) exhibit enhanced metabolic stability but lower solubility compared to methoxy derivatives.
- Synthetic Methods : CuAAC is prevalent for triazole synthesis (e.g., ), while Buchwald–Hartwig amination may be employed for amido linkages (as in ). Yields for the target compound are expected to align with similar derivatives (70–85%) .
- Crystallography : Fluorophenyl-containing analogs (e.g., ) crystallize in triclinic P-1 symmetry, with near-planar cores except for perpendicular fluorophenyl groups. The target compound’s methoxy group may adopt a similar orientation, affecting packing density .
Physicochemical Properties
- Solubility : The amido-benzoate group in the target compound likely increases aqueous solubility compared to acetyl- or halogen-substituted analogs .
- Thermal Stability : Melting points for triazoles range widely (119–194°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is expected to align with mid-range values (~150–170°C) .
Biological Activity
Methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a novel compound that belongs to the class of 1,2,3-triazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 299.33 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.
Anticancer Activity
- Mechanism of Action : The 1,2,3-triazole moiety is known for its ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds that inhibit TS can induce apoptosis in cancer cells and halt cell cycle progression. Research has shown that derivatives of triazoles exhibit significant antiproliferative effects against various cancer cell lines.
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Case Studies :
- A study demonstrated that triazole derivatives showed IC values ranging from 1.1 μM to 4.24 μM against MCF-7, HCT-116, and HepG2 cell lines, indicating strong anticancer potential compared to standard drugs like doxorubicin and 5-fluorouracil .
- Another investigation highlighted the synthesis of triazole-linked compounds that exhibited potent activity against breast cancer cells through TS inhibition .
Antimicrobial Activity
- Efficacy Against Pathogens : The synthesized triazole compounds have also displayed notable antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest their potential use as antimicrobial agents.
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Research Findings :
- In a recent study, various triazole compounds were evaluated for their antimicrobial activity, with some exhibiting significant inhibition against tested bacterial strains .
- The molecular docking studies further supported these findings by demonstrating favorable interactions between the triazole compounds and bacterial enzymes .
Comparative Analysis of Biological Activities
| Activity Type | Compound | Target Cell Line / Pathogen | IC / Inhibition Rate |
|---|---|---|---|
| Anticancer | Triazole Derivative | MCF-7 | 1.1 μM |
| HCT-116 | 2.6 μM | ||
| HepG2 | 1.4 μM | ||
| Antimicrobial | Triazole Derivative | E. coli | Significant inhibition |
| S. aureus | Significant inhibition |
Q & A
What synthetic methodologies are effective for constructing the 1,2,3-triazole core in methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate?
Basic Research Focus : Synthesis and regioselectivity control.
The 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal Huisgen cycloaddition. For regioselectivity in substituted triazoles, solvent choice (e.g., DMF vs. THF) and catalyst systems (e.g., CuI with DIPEA) are critical. demonstrates that triazole formation under CuAAC conditions at 60°C yields higher regioselectivity for 1,4-disubstituted triazoles, as confirmed by NMR analysis of coupling constants . Alternative methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), may bypass metal catalysts but require specialized reagents.
How can conflicting elemental analysis data between calculated and experimental values be resolved for this compound?
Advanced Research Focus : Analytical validation and error troubleshooting.
Discrepancies in elemental analysis (e.g., C, H, N) may arise from incomplete purification, solvent retention, or hygroscopicity. In , deviations ≤0.3% were resolved by repeating column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) and drying under high vacuum (0.1 mmHg, 24 h) . Thermogravimetric analysis (TGA) can identify residual solvents, while Karl Fischer titration quantifies water content. For hygroscopic samples, storage under argon with molecular sieves is recommended .
What spectroscopic techniques are optimal for confirming the substitution pattern of the 3-methoxyphenyl group?
Basic Research Focus : Structural elucidation.
¹H-¹H COSY and NOESY NMR can differentiate ortho, meta, and para substituents on the aryl ring. In , the 3-methoxyphenyl group showed characteristic NOE correlations between the methoxy protons and adjacent aromatic protons, confirming substitution at position 3 . IR spectroscopy (C-O stretch at 1250–1200 cm⁻¹) and ¹³C NMR (δ ~55 ppm for OCH₃) provide complementary verification. X-ray crystallography ( ) offers definitive confirmation of regiochemistry .
How do steric and electronic effects influence the reactivity of the amide linker in this compound?
Advanced Research Focus : Mechanistic studies and reaction optimization.
The amide group’s electron-withdrawing nature reduces nucleophilicity at the carbonyl carbon, necessitating activated coupling reagents (e.g., HATU, EDCI/DMAP) for further functionalization. Steric hindrance from the 5-methyltriazole and benzoate ester ( ) can slow acylation; microwave-assisted synthesis (80°C, 30 min) improves yields by 15–20% compared to conventional heating . DFT studies ( ) suggest that methyl substitution increases torsional strain, altering reaction pathways .
What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Advanced Research Focus : Molecular docking and dynamics.
Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., α-glucosidase, as in ). For accurate predictions, optimize the ligand geometry with Gaussian09 (B3LYP/6-31G*) and assign partial charges via RESP fitting. employed DFT (B3LYP/6-311++G**) to analyze electrostatic potential maps, identifying nucleophilic regions for target binding . MD simulations (AMBER or GROMACS) assess stability over 100 ns trajectories.
What protocols mitigate decomposition during long-term storage of this compound?
Basic Research Focus : Stability and storage conditions.
Decomposition via hydrolysis (amide or ester cleavage) or oxidation (triazole ring) is minimized by storing at –20°C under inert gas (argon). recommends desiccants (silica gel) and amber vials to block UV-induced degradation . Periodic HPLC-MS analysis (C18 column, 0.1% formic acid/ACN gradient) monitors purity. For oxygen-sensitive batches, add 0.1% BHT as an antioxidant .
How can contradictory bioactivity results between in vitro and in vivo models be addressed?
Advanced Research Focus : Translational research challenges.
Poor pharmacokinetics (e.g., low solubility or metabolic instability) often explain discrepancies. Solubility enhancement via co-crystallization ( ) or nanoformulation (liposomes) can improve bioavailability. In , methyl ester derivatives showed 3-fold higher Caco-2 permeability than carboxylate analogs, suggesting esterase-mediated activation . Metabolite identification (LC-QTOF-MS) in plasma and liver microsomes clarifies degradation pathways .
What strategies optimize reaction yields for introducing the 3-methoxyphenyl group via Ullmann or Buchwald-Hartwig coupling?
Advanced Research Focus : Catalytic system optimization.
Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) achieves >80% yields for aryl ethers ( ). For Ullmann coupling (CuI, 1,10-phenanthroline), DMF at 110°C for 24 h is effective but may degrade sensitive substrates. highlights that electron-rich aryl halides (e.g., 4-bromo-2-formylphenol) require lower temperatures (70°C) to prevent side reactions . Screening ligands (e.g., BINAP vs. DavePhos) improves selectivity for bulky triazole intermediates.
How does the methyl ester group influence the compound’s spectroscopic and reactivity profiles?
Basic Research Focus : Functional group analysis.
The ester carbonyl (¹³C NMR δ ~168 ppm) exhibits weaker electron withdrawal than a carboxylic acid, reducing charge density on the adjacent amide. IR shows C=O stretches at 1720–1700 cm⁻¹ (ester) vs. 1680–1660 cm⁻¹ (amide). In , methyl esters of benzoate derivatives demonstrated enhanced solubility in apolar solvents (logP 4.4 vs. 2.1 for free acid) . Saponification (NaOH/MeOH/H₂O) converts the ester to a carboxylate for salt formation or further coupling .
What crystallographic parameters are critical for resolving disorder in the triazole ring during X-ray analysis?
Advanced Research Focus : Structural refinement challenges.
Disordered triazole rings require high-resolution data (≤0.8 Å) and anisotropic refinement. In , the 5-methyl group’s orientation was resolved using SHELXL with ISOR restraints, reducing R-factor to <0.05 . Twinning (common in triazole crystals) is addressed via PLATON’s TWINABS. Hydrogen bonding (N–H···O) networks stabilize the lattice; density functional theory (DFT) can validate bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
